3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. This can include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antibacterial Properties
- Antibacterial Activity : A series of hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid, related to the compound , have been synthesized and shown to possess antibacterial properties (Kostenko et al., 2015).
Synthesis and Structural Studies
- New Synthetic Routes : Research has been conducted on the synthesis of heterocyclic systems such as pyrrolo[3,2-b]carbazole, 1H-benzofuro[3,2-f]indole, and 1H-[1]benzothiophene[2,3-f]indole, which are structurally related to the compound (Chunchatprasert et al., 1992).
- Azirine Strategy for Synthesis : An azirine-based strategy has been developed for the preparation of trifluoromethyl-substituted aminopyrroles, relevant to the compound's structure (Khlebnikov et al., 2018).
- Acidity Studies : The pKa values of various heterocyclic carboxylic acids, including those derived from benzothiophene, have been determined, providing insights into the compound's acidity in water (Cativiela et al., 1990).
Application in Material Science
- Layered Double Hydroxides (LDHs) : Pyrrole carboxylic acid derivatives, structurally related to the compound, have been intercalated in LDHs, showing potential applications in creating new organically modified 2D nanocomposites (Tronto et al., 2008).
Organometallic Chemistry
- Ruthenium-Catalyzed Oxidative Vinylation : Thiophene-2-carboxylic acids, structurally similar to the compound , have undergone regioselective vinylation catalyzed by ruthenium, indicating potential applications in synthetic chemistry (Ueyama et al., 2011).
Crystallography and Polymorphism
- Crystal Structure Analysis : Research has focused on the crystal structure of compounds like 1-benzothiophene-2-carboxylic acid, which is closely related to the compound , providing valuable insights into its potential crystalline forms (Dugarte-Dugarte et al., 2021).
Safety And Hazards
Safety and hazards analysis involves understanding the potential risks associated with handling or using the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved.
properties
IUPAC Name |
3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)8-3-4-10-9(7-8)11(12(21-10)13(19)20)18-5-1-2-6-18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCYQRQUVLIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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